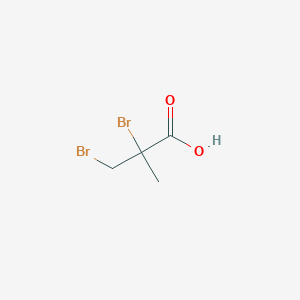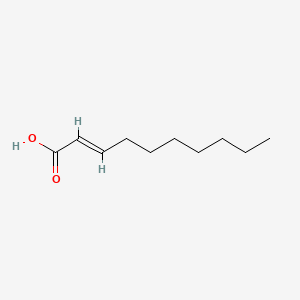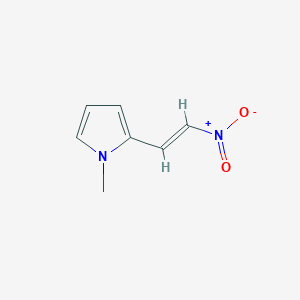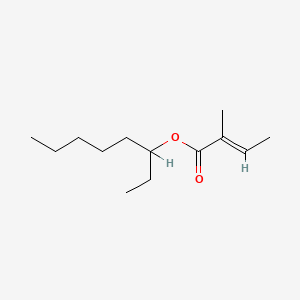
2,3-Dibromo-2-methylpropanoic acid
Descripción general
Descripción
2,3-Dibromo-2-methylpropanoic acid is a chemical compound with the molecular formula C4H6Br2O2 and a molecular weight of 245.9 . It is used in organic synthesis .
Synthesis Analysis
The synthesis of 2,3-Dibromo-2-methylpropanoic acid involves the reaction of methacrylic acid and bromine. The reaction occurs at a temperature of 50 to 100°C for 1 to 5 hours. The molar ratio of methacrylic acid to bromine is 1:1 to 1:3 .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-2-methylpropanoic acid consists of 4 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2,3-Dibromo-2-methylpropanoic acid has a melting point of 46-47°C . The density, boiling point, and other physical and chemical properties are not specified in the available resources.Aplicaciones Científicas De Investigación
Cross-Coupling and Arylation
Cross-coupling reactions utilizing templates and ligands have been explored for arylation and methylation of phenolic derivatives, showcasing the potential of 2,3-Dibromo-2-methylpropanoic acid in facilitating specific chemical transformations (Wan et al., 2013).
Bio-Production of Chemicals
The bio-production of 3-hydroxypropanoic acid (3-HP), a valuable chemical precursor, from renewable resources highlights the relevance of metabolic engineering and synthetic biology in creating industrially relevant pathways. This research underscores the broader applications of compounds like 2,3-Dibromo-2-methylpropanoic acid in biotechnological synthesis and polymer production (Jers et al., 2019).
Biofuel Production
Research into anaerobic biofuel production, specifically isobutanol, through modified amino acid pathways in Escherichia coli, illustrates the importance of engineering cofactor dependence for efficient energy solutions. This context might relate to the broader utility of 2,3-Dibromo-2-methylpropanoic acid in developing renewable energy sources (Bastian et al., 2011).
Synthesis and Catalysis
Studies on reactive distillation for synthesizing esters from acids and alcohols, and on glycosidation reactions using sterically hindered alcohols, demonstrate the compound's utility in facilitating or enhancing chemical reactions, which could be beneficial in various synthesis and catalysis applications (Smejkal et al., 2001; Szpilman & Carreira, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2,3-dibromo-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c1-4(6,2-5)3(7)8/h2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCLMYDTNVHCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388529 | |
| Record name | 2,3-dibromo-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-2-methylpropanoic acid | |
CAS RN |
33673-74-4 | |
| Record name | 2,3-dibromo-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromoisobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1587898.png)












